Lower Emetic Liability vs Aminophylline and Choline Theophyllinate: Comparative Toxicity Profile in Canine Model
Proxyphylline demonstrated significantly lower emetic liability compared to both aminophylline (AM) and choline theophyllinate (CHT) in dogs. The oral emetic dose of Proxyphylline was greater than two and one-half times that of AM or CHT [1]. Additionally, hyperactivity and convulsive side effects were observed after higher doses of AM or CHT but did not occur after Proxyphylline [1]. In mice and rats, the toxicity of Proxyphylline by various administration routes was at least one-half that found for AM or CHT [1].
| Evidence Dimension | Oral emetic dose ratio |
|---|---|
| Target Compound Data | Proxyphylline (HPT) emetic dose > 2.5× AM/CHT |
| Comparator Or Baseline | Aminophylline (AM) and Choline Theophyllinate (CHT) |
| Quantified Difference | >2.5-fold higher emetic threshold for Proxyphylline |
| Conditions | Oral administration in dogs (1957 study) |
Why This Matters
Procurement for in vivo studies involving nausea-sensitive endpoints or chronic dosing protocols should prioritize Proxyphylline over AM/CHT due to quantified lower emetic liability.
- [1] Roth FE, Winbury MM, Govier WM. HYDROXYPROPYL THEOPHYLLINE: A PHARMACOLOGICAL COMPARISON WITH OTHER THEOPHYLLINE PREPARATIONS. J Pharmacol Exp Ther. 1957;121(4):487-500. View Source
